molecular formula C23H15N3O2 B11994292 6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone CAS No. 646450-28-4

6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone

Cat. No.: B11994292
CAS No.: 646450-28-4
M. Wt: 365.4 g/mol
InChI Key: WUGQBEQEWVDENP-UHFFFAOYSA-N
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Description

6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone is a complex organic compound that features a phthalazinone core with an anthrylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone typically involves the reaction of 9-anthrylmethyleneamine with 4-hydroxyphthalazinone under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and then cooled to precipitate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of halogenated derivatives with bromine or chlorine substituents.

Scientific Research Applications

6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Anthrylmethyl crotonate: Another anthracene-based compound with different functional groups.

    Tri(9-anthryl)methyl radical: A stable hydrocarbon radical with similar anthryl substituents.

    N-(9-Anthrylmethylene)aniline: A compound with a similar anthrylmethylene group but different core structure.

Uniqueness

6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone is unique due to its combination of a phthalazinone core and an anthrylmethylene substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

646450-28-4

Molecular Formula

C23H15N3O2

Molecular Weight

365.4 g/mol

IUPAC Name

6-(anthracen-9-ylmethylideneamino)-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C23H15N3O2/c27-22-19-10-9-16(12-20(19)23(28)26-25-22)24-13-21-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)21/h1-13H,(H,25,27)(H,26,28)

InChI Key

WUGQBEQEWVDENP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC5=C(C=C4)C(=O)NNC5=O

Origin of Product

United States

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